N-(2,4-difluorophenyl)-2-phenyl-2-(phenylthio)acetamide
Overview
Description
N-(2,4-difluorophenyl)-2-phenyl-2-(phenylthio)acetamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in the field of medicinal chemistry. DFP-10825 is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. Due to its potential therapeutic applications, DFP-10825 has been extensively studied in recent years.
Mechanism of Action
DFP-10825 inhibits N-(2,4-difluorophenyl)-2-phenyl-2-(phenylthio)acetamide by binding to the active site of the enzyme, thereby preventing the degradation of endocannabinoids. This results in an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body, which activate the cannabinoid receptors CB1 and CB2 and produce various physiological effects.
Biochemical and physiological effects:
DFP-10825 has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various animal models. It has also been shown to reduce the development of tolerance to opioids and to enhance the efficacy of opioids in pain management.
Advantages and Limitations for Lab Experiments
The advantages of using DFP-10825 in lab experiments include its potency and selectivity for N-(2,4-difluorophenyl)-2-phenyl-2-(phenylthio)acetamide, its ability to increase the levels of endocannabinoids in the body, and its potential therapeutic applications in various diseases. The limitations of using DFP-10825 in lab experiments include its relatively high cost, its potential toxicity, and the need for further studies to determine its safety and efficacy in humans.
Future Directions
For research on DFP-10825 include the development of more potent and selective N-(2,4-difluorophenyl)-2-phenyl-2-(phenylthio)acetamide inhibitors, the investigation of its potential therapeutic applications in various diseases, the determination of its safety and efficacy in humans, and the exploration of its interactions with other drugs and compounds.
Scientific Research Applications
DFP-10825 has been studied for its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and depression. The inhibition of N-(2,4-difluorophenyl)-2-phenyl-2-(phenylthio)acetamide by DFP-10825 leads to an increase in the levels of endocannabinoids in the body, which are known to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-phenyl-2-phenylsulfanylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NOS/c21-15-11-12-18(17(22)13-15)23-20(24)19(14-7-3-1-4-8-14)25-16-9-5-2-6-10-16/h1-13,19H,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIBSFYRVLUJKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)F)F)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.